molecular formula C9H11IO B3390800 4-Iodo-2-(propan-2-YL)phenol CAS No. 1243439-83-9

4-Iodo-2-(propan-2-YL)phenol

Cat. No.: B3390800
CAS No.: 1243439-83-9
M. Wt: 262.09 g/mol
InChI Key: FUQYYBFIAPRLIR-UHFFFAOYSA-N
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Description

4-Iodo-2-(propan-2-yl)phenol is an aromatic organic compound characterized by the presence of an iodine atom and a hydroxyl group attached to a benzene ring. This compound is a colorless solid and is one of the monoiodophenols. It is known for its ability to undergo various coupling reactions, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Iodo-2-(propan-2-yl)phenol can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale iodination reactions, where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2-(propan-2-yl)phenol undergoes various types of reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include organometallic compounds and catalysts such as palladium or nickel.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted phenols, while oxidation reactions can produce quinones.

Scientific Research Applications

4-Iodo-2-(propan-2-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-2-(propan-2-yl)phenol involves its interaction with molecular targets through its iodine and hydroxyl groups. These interactions can lead to the inhibition of enzymes or the modification of proteins, affecting various biochemical pathways. The specific pathways involved depend on the context of its use in research or industrial applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-2-(propan-2-yl)phenol is unique due to the presence of both an iodine atom and an isopropyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

4-iodo-2-propan-2-ylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQYYBFIAPRLIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243439-83-9
Record name 4-iodo-2-(propan-2-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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